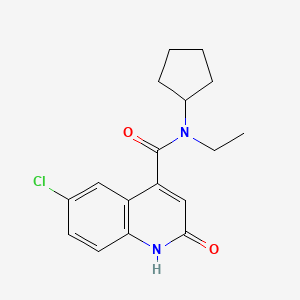
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. CPP is a selective inhibitor of the protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term memory.
作用机制
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide selectively inhibits PKMζ, which is involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), and it is thought to be involved in the maintenance of long-term potentiation (LTP), a process that underlies memory formation. By inhibiting PKMζ, 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide disrupts the maintenance of LTP and impairs long-term memory.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to impair long-term memory in animal models. In addition, it has been found to have anxiolytic effects, reducing anxiety in rats. 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the brain, suggesting that it may have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of PKMζ, meaning that it can be used to study the effects of PKMζ inhibition specifically. However, one limitation of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide is that it has a short half-life, meaning that it may need to be administered repeatedly in order to maintain its effects.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKMζ. Another area of interest is the study of the effects of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide on other cognitive processes, such as attention and decision-making. Finally, the potential therapeutic applications of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in the treatment of memory disorders, such as Alzheimer's disease, should be explored further.
合成方法
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form 1-(2-fluorophenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with pyrrolidine and 4-hydrazinobenzoic acid to form 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide.
科学研究应用
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been found to be a useful tool in the study of long-term memory. PKMζ is known to play a critical role in the maintenance of long-term memory, and 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to selectively inhibit this protein kinase. By using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide to block PKMζ activity, researchers can study the effects of long-term memory loss in animal models.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-5-1-2-6-15(14)21-12-13(11-19-21)16(22)18-7-10-20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLYGIHZBQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)